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Compound of Interest

Compound Name:
(4-Methylpiperazin-1-yl)(4-

nitrophenyl)methanone

Cat. No.: B1298988 Get Quote

Disclaimer: The user-provided CAS number 21091-98-5 is ambiguous in the scientific literature.

This guide focuses on the well-characterized compound 2-Bromo-α-ergocryptine, commonly

known as Bromocriptine, which is frequently associated with similar CAS numbers and

pharmacological inquiries. The mesylate salt of Bromocriptine has the CAS number 22260-51-

1.

Introduction
2-Bromo-α-ergocryptine, commercially known as Bromocriptine, is a semisynthetic ergot

alkaloid derivative with potent dopaminergic activity. It is a crucial therapeutic agent in the

management of various endocrine and neurological disorders. This technical guide provides a

comprehensive overview of its properties, mechanism of action, therapeutic applications, and

detailed experimental protocols for researchers, scientists, and drug development

professionals.

Physicochemical Properties
Bromocriptine is a complex molecule with specific physicochemical characteristics that

influence its formulation and biological activity. The data presented here pertains to

Bromocriptine Mesylate.
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Property Value Reference

IUPAC Name

(5'α)-2-Bromo-12'-hydroxy-2'-

(1-methylethyl)-5'-(2-

methylpropyl)ergotaman-

3',6',18-trione

monomethanesulfonate

[1]

CAS Number 22260-51-1 (Mesylate Salt) [2][3]

Molecular Formula C₃₂H₄₀BrN₅O₅ · CH₄SO₃ [2][3]

Molecular Weight 750.70 g/mol [2][3]

Appearance
White to off-white crystalline

solid
[4]

Melting Point 192 - 196 °C [1]

Solubility

Water: Practically insoluble[1]

Methanol: Freely soluble[1]

Ethanol: Soluble[1] DMSO:

Soluble to 100 mM[3]

Dimethylformamide (DMF):

~30 mg/mL[5]

pKa 4.9 (in water at 25 °C) [1]

Optical Activity
[α]20/D +95° to +105° (c=1 in

methanol:dichloromethane 1:1)
[4]

Pharmacological Profile
Mechanism of Action
Bromocriptine's primary mechanism of action is as a potent agonist at dopamine D2 receptors

and a partial agonist/antagonist at D1 receptors.[6] It also interacts with other monoaminergic

receptors, which contributes to its therapeutic effects and side effect profile.

Receptor Binding Affinity
The following table summarizes the binding affinities of Bromocriptine for various receptors.
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Receptor Subtype Binding Affinity (Ki, nM)

Dopamine D2 12.2

Dopamine D3 12.2

Dopamine D1 1,659

Serotonin 5-HT1A 12.9

Serotonin 5-HT1D 10.7

α1-Adrenergic 1.12 - 4.17

Source: Cayman Chemical Product Information[2]

Signaling Pathways
Dopamine D2 Receptor Signaling
Bromocriptine's agonism at D2 receptors, which are Gαi/o-coupled, leads to the inhibition of

adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of

downstream effectors.
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Dopamine D2 Receptor Signaling Pathway

Regulation of Prolactin Secretion
In the anterior pituitary, dopamine acts as a physiological inhibitor of prolactin secretion.

Bromocriptine mimics this action by stimulating D2 receptors on lactotroph cells, leading to

reduced prolactin synthesis and release.
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Inhibition of Prolactin Secretion

Therapeutic Uses
Bromocriptine is indicated for the treatment of a variety of medical conditions:

Hyperprolactinemia-Associated Dysfunctions: Including amenorrhea, galactorrhea, infertility,

and hypogonadism.[7][8]

Prolactin-Secreting Adenomas: It can reduce tumor size and normalize prolactin levels.[9]

Acromegaly: Used as an adjunct to surgery and/or radiotherapy to lower growth hormone

levels.[7][8]
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Parkinson's Disease: Employed as an adjunct to levodopa to manage symptoms like

stiffness, tremors, and poor muscle control.[7][8]

Type 2 Diabetes Mellitus: A quick-release formulation (Cycloset®) is used as an adjunct to

diet and exercise to improve glycemic control.[7]

Experimental Protocols
Quantification of Bromocriptine in Human Plasma by
HPLC-UV
This protocol describes a validated method for the determination of bromocriptine in human

plasma.[6]

6.1.1. Materials and Reagents

Bromocriptine Mesylate Reference Standard

Droperidol (Internal Standard)

HPLC Grade Acetonitrile, Methanol, Hexane, Chloroform

Trifluoroacetic Acid (TFA)

Deionized Water

Human Plasma with EDTA

6.1.2. Chromatographic Conditions
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Parameter Condition

Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase

Isocratic mixture of 0.1% TFA in water,

methanol, and acetonitrile (e.g., 45:27.5:27.5,

v/v/v)

Flow Rate 1.0 mL/min

Injection Volume 20 µL

Detection UV at 240 nm

Column Temperature Ambient

6.1.3. Sample Preparation

To 100 µL of plasma, add 100 µL of internal standard solution (Droperidol in methanol).

Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.

Add 0.50 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[6]

Centrifuge at 3950 x g for 10 minutes.[6]

Transfer the upper organic phase to a clean tube.

Evaporate the solvent to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase.

Inject 20 µL into the HPLC system.
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HPLC Analysis Workflow
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In Vitro Dopamine D2 Receptor Agonist Assay (cAMP
Inhibition)
This assay measures the ability of a test compound to inhibit cAMP production following the

activation of Gαi/o-coupled D2 receptors.[10]

6.2.1. Materials and Reagents

CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.

Standard cell culture medium (e.g., DMEM/F-12) with supplements.

Assay buffer.

Forskolin (adenylyl cyclase activator).

cAMP detection kit (e.g., HTRF, fluorescence polarization, or ELISA-based).

6.2.2. Protocol

Cell Plating: Seed cells into 96- or 384-well assay plates to achieve 80-90% confluency on

the day of the assay.

Compound Preparation: Prepare serial dilutions of Bromocriptine.

Cell Treatment:

Remove culture medium and wash cells.

Add assay buffer containing various concentrations of Bromocriptine.

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

Add a fixed concentration of forskolin to stimulate cAMP production and incubate.

Cell Lysis and cAMP Measurement:

Lyse the cells according to the cAMP kit protocol.
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Measure intracellular cAMP levels using the detection kit.

Data Analysis:

Plot the cAMP concentration against the logarithm of the Bromocriptine concentration.

Use non-linear regression to fit a dose-response curve and determine the EC50 value.
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cAMP Inhibition Assay Workflow
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Radioligand Binding Assay for Dopamine D2/D3
Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity

(Ki) of Bromocriptine.[11]

6.3.1. Materials and Reagents

Cell membranes from CHO or HEK293 cells expressing the human Dopamine D2 or D3

receptor.

Radioligand (e.g., [³H]-Spiperone).

Unlabeled Bromocriptine.

Assay buffer (e.g., Tris-HCl with cofactors).

Non-specific binding control (e.g., 10 µM Haloperidol).

Glass fiber filters.

Scintillation counter and fluid.

6.3.2. Protocol

Reaction Setup: In a 96-well plate, combine:

Cell membranes.

A fixed concentration of the radioligand.

Varying concentrations of unlabeled Bromocriptine (for competition curve) or buffer (for

total binding) or non-specific binding control.

Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes

at room temperature).
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Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell

harvester. This separates bound from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Quantification:

Place filters in scintillation vials with scintillation fluid.

Quantify radioactivity using a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 (concentration of Bromocriptine that inhibits 50% of specific binding)

from the competition curve.

Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion
2-Bromo-α-ergocryptine (Bromocriptine) is a well-established dopamine D2 receptor agonist

with significant therapeutic applications. Its multifaceted pharmacological profile makes it a

valuable tool in the treatment of various endocrine and neurological disorders. The detailed

methodologies provided in this guide offer a framework for researchers to further investigate its

properties and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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